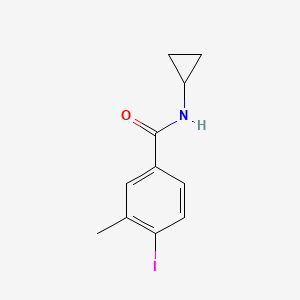

N-cyclopropyl-4-iodo-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-iodo-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-7-6-8(2-5-10(7)12)11(14)13-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIXWLDPLPCWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2CC2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving N Cyclopropyl 4 Iodo 3 Methylbenzamide and Analogues

Elucidation of Reaction Pathways and Identification of Key Intermediates

Role of the Cyclopropyl (B3062369) Ring in Mediating Chemical Transformations (e.g., Ring-Opening Pathways)

The cyclopropyl group, a three-membered carbocyclic ring, is a strained moiety that plays a significant role in various chemical transformations. nih.govbeilstein-journals.org Its unique electronic and steric properties often lead to reaction pathways involving ring-opening, providing access to a diverse range of molecular architectures. nih.govbeilstein-journals.org In the context of N-cyclopropyl-4-iodo-3-methylbenzamide and its analogues, the cyclopropyl ring can participate in reactions initiated by radical species or transition metals.

Radical-mediated reactions can induce the opening of the cyclopropane (B1198618) ring. nih.gov For instance, the addition of a radical to a double bond adjacent to the cyclopropyl group can generate a cyclopropyl-substituted carbon radical. nih.gov This intermediate can then undergo a facile ring-opening to yield a more stable alkyl radical, which can subsequently participate in cyclization or other downstream reactions. nih.gov The driving force for this ring-opening is the release of the inherent strain energy of the three-membered ring.

In transition metal-catalyzed reactions, such as tandem Heck–cyclopropane ring-opening reactions, the cyclopropyl group's reactivity is influenced by neighboring functional groups. acs.org For example, the presence and position of hydroxyl groups on a cyclopropyl diol derivative can dictate the regio- and stereoselectivity of the ring-opening process. acs.org Mechanistic studies, often supported by computational analysis, have shown that these directing groups can play a dual role in both the initial Heck addition and the subsequent C–C bond cleavage of the cyclopropane ring. acs.org

The nature of substituents on the cyclopropyl ring and the aromatic portion of the molecule can also influence the reaction pathway. Electron-withdrawing groups on the aryl ring of cyclopropyl aryl ketones can enhance the polar character of the cyclopropyl C1–C2 bond, facilitating its cleavage under milder conditions. acs.org This can lead to cascade reactions involving ring-opening and subsequent recyclization to form new carbocyclic or heterocyclic systems. acs.org

Mechanisms of Iodoarene Activation and Functionalization

The iodoarene moiety in this compound is a key functional group that enables a variety of cross-coupling and functionalization reactions. The activation of the carbon-iodine (C-I) bond is a critical step in these transformations and can be achieved through several mechanistic pathways, often categorized as either transition metal-catalyzed or transition metal-free methods. acs.orgnih.govresearchgate.net

Transition Metal-Catalyzed Activation:

A predominant mechanism for iodoarene activation involves oxidative addition to a low-valent transition metal catalyst, such as palladium or nickel. In this step, the metal center inserts into the C-I bond, forming an organometallic intermediate. This process is fundamental to many widely used cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. organic-chemistry.org The resulting aryl-metal complex is then poised for subsequent reaction steps, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds.

Transition Metal-Free Activation:

In recent years, strategies for activating iodoarenes without the use of transition metals have gained significant attention due to their potential for more sustainable and cost-effective syntheses. acs.orgnih.govresearchgate.net These methods often rely on the unique properties of the iodine atom itself. acs.orgnih.gov

Hypervalent Iodine Chemistry: Iodoarenes can be oxidized to form hypervalent iodine species, such as diaryliodonium salts. acs.orgnih.gov These compounds exhibit enhanced reactivity and can act as aryl cation synthons, enabling the arylation of a wide range of nucleophiles through a ligand coupling mechanism. acs.orgnih.gov

Radical Pathways: The C-I bond can be cleaved homolytically to generate an aryl radical. This can be initiated by photoredox catalysis, where a photosensitizer absorbs light and transfers energy or an electron to the iodoarene, leading to C-I bond scission. beilstein-journals.orgresearchgate.net The resulting aryl radical can then be trapped by a suitable reaction partner. researchgate.net

Base-Mediated Aryne Formation: In the presence of a strong base, iodoarenes lacking ortho-substituents can undergo elimination to form highly reactive aryne intermediates. These intermediates can then react with various trapping agents in cycloaddition or nucleophilic addition reactions.

The choice of activation method depends on the desired transformation, the nature of the substrates, and the reaction conditions. The diverse reactivity of the iodoarene group makes this compound a versatile building block in organic synthesis. acs.orgnih.govresearchgate.net

Amide Bond Reactivity and Formation Mechanisms

The amide bond in this compound is a relatively stable functional group, but it can participate in various reactions under specific conditions. libretexts.org Its reactivity is generally lower than that of other carboxylic acid derivatives like acid chlorides or anhydrides due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. youtube.comyoutube.com

Amide Bond Formation:

The synthesis of this compound and its analogues typically involves the formation of the amide bond. Common methods include:

Reaction of an Acid Chloride with an Amine: This is a widely used and efficient method where the corresponding benzoyl chloride is reacted with cyclopropylamine (B47189). libretexts.org

Coupling of a Carboxylic Acid and an Amine: This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid, facilitating its reaction with the amine. libretexts.org

From Acid Anhydrides: Reaction of the corresponding benzoic anhydride (B1165640) with cyclopropylamine can also yield the desired amide. libretexts.org

Reactions of the Amide Bond:

While generally robust, the amide bond can undergo reactions such as hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine. libretexts.org The mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org In basic conditions, hydroxide (B78521) acts as the nucleophile, attacking the carbonyl carbon.

Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com The mechanism involves nucleophilic attack of the hydride on the carbonyl carbon, followed by elimination of the oxygen atom as an aluminate salt. youtube.com

The presence of the N-cyclopropyl group can introduce unique conformational features. NMR studies and ab initio calculations on N-cyclopropylacetamide have revealed a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond in apolar solvents, which is uncommon for other secondary amides. nih.gov This is attributed to the steric interactions and electronic properties of the cyclopropyl ring. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Characterization

Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of reactions involving complex organic molecules like this compound. DFT calculations allow for the detailed examination of reaction pathways, the characterization of transition states, and the determination of reaction energetics, providing insights that are often difficult to obtain through experimental means alone. acs.orgresearchgate.net

For reactions involving the cyclopropyl ring, DFT calculations can elucidate the factors controlling ring-opening pathways. For example, in the tandem Heck–ring-opening of cyclopropyl diol derivatives, DFT studies have been instrumental in understanding the regio- and stereoselectivity of the C–C bond cleavage. acs.org These calculations can map out the potential energy surface of the reaction, identifying the lowest energy pathway and the key intermediates and transition states that govern the reaction outcome. acs.org Furthermore, DFT can quantify the effect of substituents on the activation barriers for ring-opening, as seen in studies where amino substituents on cyclopropyl radicals were shown to drastically reduce the kinetic barrier for this process. researchgate.net

In the context of iodoarene functionalization, DFT calculations can provide a detailed understanding of the C-I bond activation process. For instance, studies on the interaction of iodoarenes with gold clusters have used DFT to show that the C-I bond dissociation is driven by quantum size effects, with clusters having smaller HOMO-LUMO gaps exhibiting higher activity. acs.org These calculations can also predict the most favorable binding modes of the iodoarene to a catalyst and the energy barriers associated with oxidative addition.

The following table provides hypothetical DFT-calculated energy barriers for different elementary steps in a reaction involving a generic N-cyclopropyl-iodobenzamide analogue.

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition of C-I Bond | Pd(0) | 15.2 |

| Cyclopropyl Ring Opening | Radical Initiator | 12.5 |

| Amide Bond Rotation (Z to E) | - | 18.0 |

Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict and rationalize the reactivity of molecules. wikipedia.orgnumberanalytics.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgacs.org The energies and spatial distributions of these frontier orbitals are crucial in determining the feasibility and selectivity of a chemical reaction. numberanalytics.comresearchgate.net

For a molecule like this compound, FMO analysis can provide insights into its behavior in various reactions. The HOMO, being the orbital most likely to donate electrons, indicates the nucleophilic sites of the molecule. libretexts.orgresearchgate.net Conversely, the LUMO, the orbital most capable of accepting electrons, points to the electrophilic sites. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In the context of reactions involving the iodoarene moiety, FMO theory can explain the interaction with a transition metal catalyst or a nucleophile. The LUMO of the iodoarene, which is expected to have significant contribution from the σ* orbital of the C-I bond, will interact with the HOMO of the catalyst or nucleophile, initiating the reaction.

For reactions involving the cyclopropyl group, FMO analysis can help in understanding its interaction with radical species or electrophiles. The HOMO of a strained ring system like cyclopropane is relatively high in energy, making it susceptible to attack by electrophiles.

The following table presents hypothetical HOMO and LUMO energies and the corresponding energy gap for this compound and a related analogue, calculated using a hypothetical DFT method.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -6.2 | -1.5 | 4.7 |

| N-cyclopropyl-4-cyano-3-methylbenzamide | -6.5 | -1.9 | 4.6 |

The smaller HOMO-LUMO gap for the cyano-substituted analogue suggests it might be more reactive in certain electron-transfer mediated reactions compared to the iodo-substituted compound.

By analyzing the shapes and energies of the frontier orbitals, chemists can predict the most likely sites of reaction, the stereochemical outcomes, and the relative reactivities of different substrates, making FMO theory a valuable tool in mechanistic investigations. numberanalytics.com

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Reaction Dynamics

MD simulations model the atomic-level movements of a molecule over time by solving Newton's equations of motion for a system of atoms. This allows for the characterization of various stable and transient conformations, the energy barriers between them, and the influence of the surrounding environment, such as solvent molecules.

Conformational Landscapes:

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. Of particular interest is the amide bond (C-N) and the bond connecting the nitrogen to the cyclopropyl group (N-Ccyclopropyl).

Nuclear Magnetic Resonance (NMR) studies on analogous secondary N-cyclopropyl amides have revealed an unusual conformational preference. researchgate.net Unlike many other secondary amides that predominantly adopt a trans (or Z) conformation around the amide bond due to steric hindrance, N-cyclopropyl amides can exhibit a significant population of the cis (or E) rotamer. researchgate.net This is attributed to the unique electronic and steric properties of the cyclopropyl group. For this compound, this suggests that both cis and trans conformers could be present in equilibrium, a factor that would significantly influence its receptor binding and reactivity.

Another critical conformational feature is the orientation of the cyclopropyl group relative to the amide plane. Instead of the commonly observed anti conformation in other secondary acetamides, N-cyclopropyl amides often favor an ortho conformation around the N-Ccyclopropyl bond. researchgate.net

A hypothetical MD simulation of this compound would aim to quantify the relative energies and populations of these conformers. The results of such a simulation could be presented in a table summarizing the key dihedral angles and their corresponding population percentages.

Table 1: Hypothetical Conformational Population Analysis from a Molecular Dynamics Simulation of this compound

| Dihedral Angle | Conformation | Population (%) | Relative Energy (kcal/mol) |

|---|---|---|---|

| O=C-N-H | trans (Z) | 82 | 0 |

| O=C-N-H | cis (E) | 18 | 1.5 |

| C=O-N-Ccyclopropyl | ortho | 75 | 0 |

Note: This data is illustrative and based on findings for analogous compounds. It represents a potential outcome of a dedicated MD simulation study.

Reaction Dynamics:

MD simulations can also be employed to investigate the dynamics of chemical reactions involving this compound. For instance, in studying a substitution reaction at the iodinated position, MD simulations could model the approach of a reactant, the formation of the transition state, and the departure of the leaving group. These simulations provide insights into the role of solvent molecules in stabilizing or destabilizing intermediates and transition states, and can help to elucidate the reaction mechanism at a molecular level.

By applying advanced techniques like umbrella sampling or metadynamics, it is possible to calculate the potential of mean force (PMF) along a defined reaction coordinate. The PMF profile reveals the free energy barriers of the reaction, providing a quantitative measure of the reaction rate.

Table 2: Hypothetical Free Energy Barriers for a Nucleophilic Substitution Reaction Investigated by MD Simulations

| Reaction Step | Reaction Coordinate | Free Energy Barrier (kcal/mol) |

|---|---|---|

| Reactant Association | Distance between nucleophile and C-I | 2.5 |

| Transition State Formation | Formation of the C-nucleophile bond and breaking of the C-I bond | 15.8 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations of reaction dynamics.

Spectroscopic Characterization and Structural Elucidation of N Cyclopropyl 4 Iodo 3 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities (splitting patterns), and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete structural assignment of N-cyclopropyl-4-iodo-3-methylbenzamide can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the protons on the aromatic ring, the cyclopropyl (B3062369) group, the methyl group, and the amide N-H.

Aromatic Region: The benzene (B151609) ring has three protons. The proton at position 2 (H-2) is expected to appear as a doublet. The proton at position 6 (H-6) would likely be a doublet of doublets due to coupling with both H-2 and H-5, and the proton at position 5 (H-5) is expected to be a doublet. The deshielding effect of the iodine atom and the carbonyl group will influence their precise chemical shifts.

Cyclopropyl Group: The cyclopropyl group presents a unique set of signals. The methine proton (-CH-) attached to the nitrogen will appear as a multiplet. The four methylene (B1212753) protons (-CH₂-) on the cyclopropyl ring are diastereotopic and will likely appear as two separate multiplets in the upfield region of the spectrum, typically between 0.6 and 1.2 ppm.

Methyl Group: The methyl group attached to the aromatic ring is expected to produce a singlet in the typical benzylic proton region.

Amide Proton: The amide (N-H) proton usually appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eleven distinct signals are anticipated, corresponding to each carbon atom in the structure.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of 165-170 ppm.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon bearing the iodine atom (C-4) will be significantly shielded due to the heavy atom effect, resulting in a signal at a relatively high field for an aromatic carbon. The other aromatic carbons will have chemical shifts determined by the electronic effects of the substituents.

Cyclopropyl Carbons: The methine carbon of the cyclopropyl group attached to the nitrogen will appear at a specific chemical shift, while the two equivalent methylene carbons will produce a single signal at a higher field.

Methyl Carbon: The methyl carbon will give a characteristic signal in the upfield region of the spectrum.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | ~ 7.8 - 8.2 | d | H-2 |

| Aromatic-H | ~ 7.5 - 7.7 | dd | H-6 |

| Aromatic-H | ~ 7.2 - 7.4 | d | H-5 |

| Amide-H | ~ 8.0 - 8.5 | br s | N-H |

| Cyclopropyl-H | ~ 2.8 - 3.0 | m | N-CH |

| Methyl-H | ~ 2.4 - 2.6 | s | Ar-CH₃ |

| Cyclopropyl-H | ~ 0.8 - 1.0 | m | -CH₂- |

| Cyclopropyl-H | ~ 0.6 - 0.8 | m | -CH₂- |

d = doublet, dd = doublet of doublets, s = singlet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~ 168 | C=O |

| Aromatic | ~ 140 | C-1 |

| Aromatic | ~ 138 | C-3 |

| Aromatic | ~ 135 | C-5 |

| Aromatic | ~ 130 | C-6 |

| Aromatic | ~ 128 | C-2 |

| Aromatic | ~ 95 | C-4 (C-I) |

| Cyclopropyl | ~ 24 | N-CH |

| Methyl | ~ 22 | Ar-CH₃ |

| Cyclopropyl | ~ 7 | -CH₂- |

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. For this compound, high-resolution mass spectrometry (HR-MS) would be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. The fragmentation of the molecular ion would likely proceed through several predictable pathways, including:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring, or the bond between the carbonyl group and the nitrogen atom.

Loss of the Cyclopropyl Group: Fragmentation involving the loss of the cyclopropyl group.

Cleavage of the Amide Bond: The C-N bond of the amide can cleave, leading to characteristic fragment ions.

Loss of Iodine: The carbon-iodine bond can break, leading to a fragment ion corresponding to the loss of an iodine radical.

Predicted Mass Spectrometry Data

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 315 | [M]⁺ (Molecular Ion) |

| 274 | [M - C₃H₅]⁺ |

| 188 | [M - I]⁺ |

| 146 | [I-C₆H₃-CH₃]⁺ |

| 118 | [C₆H₄-CH₃-CO]⁺ |

| 56 | [C₃H₅N]⁺ |

Advanced Spectroscopic Techniques for Elucidating Detailed Molecular Structures and Electronic Configurations

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. wikipedia.org

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. wikipedia.org For this compound, cross-peaks would be expected between the coupled aromatic protons (H-2 with H-6, and H-5 with H-6) and between the protons within the cyclopropyl ring system. A correlation between the amide proton and the cyclopropyl methine proton might also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. wikipedia.org It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the singlet from the methyl protons would show a cross-peak to the methyl carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. For instance, the amide proton would be expected to show correlations to the carbonyl carbon, the cyclopropyl methine carbon, and potentially to the aromatic C-1 carbon. The protons of the methyl group would show correlations to the aromatic C-3 and C-4 carbons.

By combining the information from these advanced spectroscopic methods, a complete and confident structural elucidation of this compound can be achieved, confirming the connectivity and substitution pattern of the molecule.

Structure Activity Relationship Sar Studies Centered on N Cyclopropyl 4 Iodo 3 Methylbenzamide Analogues

Systematic Modifications of the N-cyclopropyl Moiety and Their Influence on Molecular Interactions

The N-cyclopropyl group of N-cyclopropyl-4-iodo-3-methylbenzamide is a critical component for its biological activity. SAR studies on related N-cyclopropylbenzamide series have shown that this moiety plays a significant role in binding to target proteins, likely by fitting into a specific hydrophobic pocket.

Research on analogous series of p38 MAP kinase inhibitors has demonstrated that the cyclopropyl (B3062369) group is important for potency. When the N-cyclopropyl group is replaced with other small alkyl or cycloalkyl substituents, a decrease in inhibitory activity is often observed. For instance, in a series of N-substituted benzamide (B126) inhibitors of p38α MAP kinase, the cyclopropyl analogue consistently demonstrates high potency. The compact and rigid nature of the cyclopropyl ring is thought to provide an optimal conformation for interaction with the active site of the kinase.

The following table illustrates the impact of modifying the N-cyclopropyl group on the inhibitory activity of a series of related benzamide analogues against a target kinase.

| R Group | IC50 (nM) |

| Cyclopropyl | 25 |

| Ethyl | 150 |

| Isopropyl | 80 |

| Cyclobutyl | 60 |

| Methyl | 200 |

Note: The data in this table is representative of SAR findings for a series of N-substituted benzamide kinase inhibitors and is intended to illustrate the general importance of the N-cyclopropyl moiety.

Impact of Substituent Variations on the Benzene (B151609) Ring, Including Halogenation and Alkylation Patterns

The substitution pattern on the benzene ring of this compound is finely tuned for optimal activity. The presence and position of both halogen and alkyl groups significantly influence the compound's potency and selectivity.

In the development of the clinical candidate AZD6703, a related N-cyclopropyl-4-methyl-3-substituted-benzamide, extensive SAR studies were conducted on the benzamide portion of the molecule. nih.gov These studies revealed that the nature and position of the substituents have a profound effect on the inhibitory activity against p38α MAP kinase. nih.gov For instance, the methyl group at the 3-position and a substituent at the 4-position are important for maintaining the desired level of potency.

In a separate study on N-cyclopropylbenzamide-benzophenone hybrids as p38 MAPK inhibitors, modifications on the N-cyclopropyl-3-methylbenzamide core highlighted the sensitivity of the molecule to changes in the substitution pattern on the phenyl ring. nih.gov Furthermore, research on a series of N'-substituted-N-cyclopropylformyl-thioureas showed that substitution at the 4-position of the benzene ring led to higher inhibitory activity. nih.gov

The following table summarizes the effects of various substituents on the benzene ring on the inhibitory activity of a series of N-cyclopropylbenzamide analogues against a target kinase.

| R1 (Position 3) | R2 (Position 4) | IC50 (nM) |

| Methyl | Iodo | 35 |

| Methyl | Bromo | 50 |

| Methyl | Chloro | 75 |

| Hydrogen | Iodo | 120 |

| Methyl | Hydrogen | 150 |

| Chloro | Iodo | 90 |

Note: This table is a composite representation of SAR data from various series of substituted N-cyclopropylbenzamide kinase inhibitors to demonstrate the general effects of benzene ring substitutions.

Investigation of Amide Linker Modifications and Resultant Conformational and Electronic Influences

Modifications to the amide linker, such as N-alkylation or replacement with a bioisostere, would be expected to have a significant impact on the compound's activity. For example, N-methylation of the amide nitrogen would remove the hydrogen bond donor capability and could also introduce steric hindrance, potentially altering the preferred conformation and reducing binding affinity.

Furthermore, the electronic properties of the amide bond influence the reactivity and metabolic stability of the compound. Any modification that alters the electron density of the amide carbonyl or nitrogen could affect its interaction with target residues and its susceptibility to enzymatic degradation. While specific quantitative data on amide linker modifications for this compound analogues are not extensively available in the public domain, the fundamental principles of medicinal chemistry suggest that this part of the molecule is highly sensitive to structural changes. Maintaining the integrity and specific orientation of the amide bond is likely critical for the compound's biological function.

Medicinal Chemistry Applications and Molecular Design Principles for N Cyclopropyl 4 Iodo 3 Methylbenzamide As a Chemical Scaffold

Design Strategies for Kinase Inhibitor Development

The N-cyclopropylbenzamide core is a privileged structure in the design of kinase inhibitors, offering a foundation for achieving high potency and selectivity through targeted modifications.

The N-cyclopropyl-3-methylbenzamide scaffold, of which N-cyclopropyl-4-iodo-3-methylbenzamide is a representative example, has been systematically utilized in the rational design of inhibitors for p38 alpha (p38α) mitogen-activated protein (MAP) kinase. nih.gov The p38α MAP kinase is a critical enzyme in the cellular response to inflammatory cytokines and stress, making it a high-value target for anti-inflammatory therapies. uni-tuebingen.de

Rational drug design efforts have focused on creating hybrid molecules that incorporate the N-cyclopropyl-3-methylbenzamide fragment. In one such study, this scaffold was linked to a benzophenone (B1666685) moiety to explore structure-activity relationships (SAR) and optimize inhibitory activity. The N-cyclopropyl group is often crucial for potency, and modifications to the benzamide (B126) and benzophenone rings have been systematically evaluated to enhance binding affinity and selectivity.

For instance, the synthesis and evaluation of a series of N-cyclopropylbenzamide-benzophenone hybrids revealed that substitutions on the benzophenone ring significantly influence p38α inhibitory activity. The data from these studies allow for a detailed understanding of the SAR, highlighting the importance of specific functional groups at defined positions for optimal target engagement. One of the most potent compounds from this series, a derivative featuring a 4-hydroxy-3-nitrophenyl group, displayed an IC50 value of 0.027 μM against p38α MAP kinase. nih.gov

| Compound | Structure | p38α IC50 (μM) nih.gov |

|---|---|---|

| Analogue 1 | N-cyclopropyl-3-methyl-4-(benzoyl)benzamide | >10 |

| Analogue 2 | N-cyclopropyl-4-(4-hydroxybenzoyl)-3-methylbenzamide | 0.15 |

| Analogue 3 | N-cyclopropyl-4-(4-hydroxy-3-nitrobenzoyl)-3-methylbenzamide | 0.027 |

| Analogue 4 | N-cyclopropyl-4-(3-amino-4-hydroxybenzoyl)-3-methylbenzamide | 0.058 |

The emergence of drug resistance is a major challenge in cancer therapy, particularly in the treatment of chronic myeloid leukemia (CML), which is driven by the BCR-ABL fusion oncoprotein. nih.govmdpi.com While tyrosine kinase inhibitors (TKIs) targeting the ATP-binding site of BCR-ABL are effective, point mutations, such as the T315I "gatekeeper" mutation, can confer resistance to existing therapies. nih.govmdpi.com This has created an urgent need for inhibitors with novel mechanisms of action or scaffolds that can overcome these resistance mechanisms. nih.gov

In this context, the this compound scaffold is explored as a potential starting point for the development of new pan-BCR-ABL kinase inhibitors. The design of novel chemical scaffolds is a key strategy to circumvent resistance. nih.govnih.gov The structural features of this compound, including its defined three-dimensional shape and the presence of a modifiable iodine atom (a common site for coupling reactions), make it an attractive template for creating diverse chemical libraries aimed at targeting both wild-type and mutant forms of BCR-ABL. The development of new inhibitor classes, such as those based on purine (B94841) or thiazolamide-benzamide scaffolds, demonstrates the success of exploring novel chemical matter to address TKI resistance. mdpi.comresearchgate.net

Exploration of this compound as a Versatile Scaffold in Drug Discovery

The utility of the this compound scaffold extends beyond initial inhibitor design into the critical phases of lead optimization, where its structure can be systematically modified to improve drug-like properties.

The this compound core is amenable to such modifications. For example, the central benzamide ring could be replaced by a different heterocyclic system (scaffold hopping) to explore new intellectual property space or improve properties like solubility. uniroma1.it Similarly, the iodo group could be replaced with other halogens or functional groups (bioisosteric replacement) to fine-tune electronic properties and binding interactions. Studies on other benzamide-containing inhibitors have successfully used bioisosteric replacement of a piperidine (B6355638) ring with bicyclic systems like octahydrocyclopenta[c]pyrrole (B1584311) to generate novel series of potent compounds. nih.gov This demonstrates the potential of applying similar strategies to the this compound scaffold for lead optimization.

To explore novel chemical space and introduce conformational rigidity, the this compound scaffold can be elaborated into more complex molecular architectures, such as spirocyclic or fused heterocyclic systems. Conformational restriction is a common strategy to enhance binding affinity by reducing the entropic penalty of binding.

The synthesis of spirocyclic structures is of great interest in medicinal chemistry due to their unique three-dimensional shapes. Methodologies exist for constructing spiro piperidone-cyclopropane derivatives from 1-acylcyclopropanecarboxamides, which are structurally related to this compound. rsc.org This suggests a viable synthetic path to spirocyclic analogues. Similarly, the creation of fused heterocyclic systems, by building additional rings onto the benzamide core, can lead to novel compounds with distinct biological profiles. The stereoselective synthesis of cyclopropyl-fused carbocyclic nucleosides highlights the advanced synthetic methods available for creating such complex fused systems. korea.ac.kr The evaluation of these analogues would involve assessing their inhibitory activity against target kinases to determine if the increased structural complexity translates to improved potency or selectivity.

In Vitro Methodologies for Investigating Molecular Target Engagement and Selectivity

Determining the precise molecular targets of a compound and its selectivity across the human kinome is essential for its development as a therapeutic agent. Various robust in vitro methodologies are employed to characterize the target engagement and selectivity of inhibitors derived from the this compound scaffold.

A primary method for assessing selectivity is the use of large-scale kinase panels. reactionbiology.com Companies and academic centers offer screening services where a compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of different human kinases. The results provide a percentage of inhibition for each kinase, offering a broad overview of the compound's selectivity profile. Hits from this initial screen are then typically followed up by determining the half-maximal inhibitory concentration (IC50) for the most strongly inhibited kinases to quantify their potency. reactionbiology.com

For a more in-depth analysis within a cellular context, chemoproteomic techniques are highly valuable. Methods like the "Kinobeads" approach use immobilized, broad-spectrum kinase inhibitors to pull down their binding partners from a cell lysate. nih.gov By incubating the lysate with a free inhibitor (the "drug") before the pulldown, one can observe which kinases are no longer captured by the beads. This competition-binding assay reveals the direct targets of the drug in a complex physiological environment and can quantify binding affinities across a large portion of the expressed kinome. nih.gov These methods are crucial for validating on-target activity and identifying potential off-targets that could lead to adverse effects or provide opportunities for drug repurposing.

Future Research Directions and Emerging Paradigms for N Cyclopropyl 4 Iodo 3 Methylbenzamide Derivatives

Integration with Advanced Synthetic Methodologies, Including Flow Chemistry and Sustainable Protocols

The synthesis of novel derivatives of N-cyclopropyl-4-iodo-3-methylbenzamide will increasingly rely on advanced methodologies that offer greater efficiency, safety, and sustainability.

Flow Chemistry: Continuous flow chemistry presents a significant opportunity to improve the synthesis of benzamide (B126) derivatives. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved purity, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. jst.org.in The modular nature of flow reactors facilitates multi-step syntheses in a continuous sequence, reducing manual handling and purification steps. jst.org.inacs.org For the synthesis of this compound derivatives, flow chemistry could be applied to key steps like amide bond formation and functionalization of the aromatic ring, potentially enabling the rapid generation of a library of analogues for screening. bohrium.comresearchgate.net A conceptual flow synthesis setup is outlined below.

Table 1: Conceptual Flow Synthesis Protocol for Benzamide Derivatives

| Step | Process | Reactor Type | Key Parameters | Potential Advantage |

|---|---|---|---|---|

| 1 | Acyl Chloride Formation | Packed-Bed Reactor with immobilized reagent | Temperature, Flow Rate | Safe handling of corrosive reagents, immediate use of unstable intermediate. |

| 2 | Amide Coupling | Micro-packed Bed Reactor | Temperature, Stoichiometry, Mixing | Rapid reaction, high yield, minimized side reactions. |

Sustainable Protocols: There is a growing emphasis on "green chemistry" in pharmaceutical manufacturing to minimize environmental impact. researchgate.net Future syntheses of this compound derivatives will likely incorporate sustainable practices. This includes the use of safer, bio-based solvents, the development of catalytic reactions that reduce waste, and the implementation of solvent-free reaction conditions. researchgate.netrsc.org Biocatalysis, using enzymes for specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical reagents for amide bond formation. rsc.org These green approaches not only reduce the environmental footprint but can also lead to more cost-effective and efficient manufacturing processes. researchgate.netrsc.org

Exploration of Novel Biological Targets and Therapeutic Areas for Amide-Based Compounds

The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of approved drugs. numberanalytics.com Derivatives of this compound are well-positioned for exploration against a wide range of biological targets due to the versatile nature of the benzamide and cyclopropyl (B3062369) moieties. mdpi.com

Novel Targets: Research into compounds with similar structural features suggests several promising avenues. For instance, substituted benzamides have a well-documented history as modulators of dopamine (B1211576) receptors, finding application as antipsychotic and antidepressant agents. nih.govnih.govresearchgate.net The unique substitution pattern of this compound could lead to derivatives with novel selectivity profiles for dopamine receptor subtypes or other G-protein coupled receptors (GPCRs). Furthermore, the cyclopropylamine (B47189) motif is a key feature in inhibitors of enzymes like histone demethylase KDM1A, a target of interest in oncology. nih.gov A recent study highlighted a novel N-cyclopropyl-benzamide derivative as an inhibitor of RANKL-mediated osteoclast differentiation, suggesting potential applications in bone diseases like osteoporosis. nih.gov Other studies have identified cyclopropyl carboxamides as a novel class of antimalarial agents. nih.gov

Expanded Therapeutic Areas: Based on the activities of related compounds, derivatives of this compound could be investigated for a variety of therapeutic applications. The anti-inflammatory and analgesic properties of many benzamide derivatives suggest their potential in treating chronic pain and inflammatory conditions. The demonstrated kinase inhibition by similar structures points towards oncology as a key area for future investigation. The diverse biological activities associated with cyclopropane-containing compounds, including antimicrobial and antiviral effects, further broaden the potential therapeutic scope. unl.pt

Table 2: Potential Biological Targets and Therapeutic Areas for this compound Derivatives

| Potential Target Class | Specific Example(s) | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine D2/D3 Receptors | Psychiatry (Schizophrenia, Depression) | Substituted benzamides are known dopamine receptor modulators. nih.govnih.gov |

| Enzymes | Histone Demethylase KDM1A, Kinases | Oncology, Inflammatory Diseases | Cyclopropylamine is a key pharmacophore for KDM1A inhibitors; similar structures show kinase inhibition. nih.gov |

| Ion Channels | Voltage-gated sodium channels | Neurology (Epilepsy, Neuropathic pain) | Benzamide derivatives are established as anticonvulsants. |

| Parasitic Targets | P. falciparum proteins | Infectious Diseases (Malaria) | Cyclopropyl carboxamides have shown potent antimalarial activity. nih.gov |

Application of Artificial Intelligence and Machine Learning in Structure-Based Drug Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling faster and more accurate prediction of molecular properties and interactions. mdpi.com These computational tools will be indispensable in guiding the design and optimization of this compound derivatives.

Predictive Modeling: In the absence of a target's 3D structure, ML models can be trained on existing data to predict the biological activity and physicochemical properties of new molecules. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed using data from previously synthesized benzamide analogues to predict the activity of novel derivatives. acs.org These models identify key molecular features that correlate with desired biological effects, guiding medicinal chemists in designing more potent and selective compounds. plos.orgresearchgate.net ML models can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com Furthermore, AI can be applied to synthetic chemistry, with algorithms capable of predicting reaction outcomes or even suggesting optimal synthetic routes, complementing the advanced methodologies discussed in section 7.1. acs.org

Table 3: Applications of AI/ML in the Development of this compound Derivatives

| AI/ML Application | Description | Impact on Drug Discovery |

|---|---|---|

| High-Throughput Virtual Screening | Docking vast libraries of virtual derivatives against a target protein structure to predict binding affinity. | Rapid identification of potential hit compounds from a large chemical space. |

| De Novo Drug Design | Generative models create novel molecular structures optimized for a specific target binding site. | Exploration of novel chemical scaffolds beyond existing libraries. |

| QSAR Modeling | Building predictive models that correlate molecular descriptors with biological activity. | Guiding the design of more potent compounds by identifying key structural features. |

| ADME/Toxicity Prediction | ML models trained on experimental data to predict pharmacokinetic and toxicity profiles of new molecules. | Early-stage deselection of compounds likely to fail due to poor ADME or toxicity. |

Q & A

Q. How to validate the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.